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Compound of Interest |

Tert-butyl 1,9-

Compound Name: diazaspiro[5.5]undecane-1-
carboxylate

CAS No.: 1158750-00-5

Cat. No.: B1292871

Get Quote

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of

diazaspiro compounds for researchers, scientists, and drug development professionals.

Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic scaffold
containing two nitrogen atoms, have emerged as a promising class of molecules in medicinal
chemistry. Their rigid conformational structures and synthetic tractability have led to the
development of potent and selective agents with a wide range of therapeutic applications. This
technical guide provides a comprehensive overview of the current landscape of diazaspiro
compounds in drug discovery, with a focus on their antiviral, anticancer, antifungal, and
neuroprotective activities.

Antiviral Applications of Diazaspiro Compounds

Several diazaspiro derivatives have demonstrated significant antiviral activity against a variety
of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV),
influenza virus, and respiratory syncytial virus (RSV). Two primary mechanisms of action have
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been elucidated: inhibition of viral entry and targeting of host-cell factors essential for viral

replication.

Quantitative Data on Antiviral Activity

The antiviral efficacy of various diazaspiro compounds has been quantified through in vitro

assays. The following tables summarize key data for different viral targets.

Table 1: Antiviral Activity of Diazadispiroalkane Derivatives against HCMV

Selectivit ]
Compoun EC50 CC50 Virus . Referenc
y Index . Cell Line
d (UM) (UM) Strain e
(S)
416.67 £ HCMV
11826091 8.95+2.92 >46 HFF [1]
0.09 TB40/E
321.00 = HCMV
11826236  2.74+0.95 >117 HFF [1]
0.08 TB40/E
DSTP-27 240+£1.22 >100 >41 HCMV HFF [1]
Table 2: Antiretroviral Activity of a Pyrimidyl-di(diazaspiroalkane) Derivative
Compound Virus Strain Cell Line IC50 (pM) Reference
Dispirotripiperazi
HIV-1 6S MT-2 1.17 [2]
ne 2
Dispirotripiperazi
HIV-1 CEM-SS 1.37 [2]
ne 2
Dispirotripiperazi
HIV-1 A-17 MT-2 4.7 [2]
ne 2
Dispirotripiperazi
HIV-1 A-17 MT-4 33.7 [2]
ne 2
Dispirotripiperazi
HIV-1 RF CEM-SS 150 [2]

ne 2
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Table 3: Antiviral Activity of Azaspiro Dihydrotriazine Derivatives against Influenza Virus and
RSV

. Selectivit
Compoun Virus EC50 CC50 . Referenc
. y Index Cell Line
d Strain (UM) (UM) e
(S1)

Influenza

4 B/Ned/537/  0.29 >18 62 MDCK [3]14]
05
Influenza

6 B/Ned/537/  0.19 >51 268 MDCK [3][4]
05

4 RSV 0.40 >100 >250 HelLa [3]14]

6 RSV 1.8 >100 =56 HelLa [31[4]
Influenza

Zanamivir B/Ned/537/ 0.14 - - MDCK [31[4]
05
Influenza

Ribavirin B/Ned/537/ 3.2 - - MDCK [31[4]
05

Ribavirin RSV 5.8 >250 >43 HelLa [3][4]

Experimental Protocols

This assay is a standard method for determining the antiviral activity of a compound by
guantifying the reduction in viral plaques.

Materials:
e Human foreskin fibroblasts (HFF)

e HCMV strain (e.g., TB40/E)
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» Diazaspiro compounds

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal bovine serum (FBS)

» Penicillin-Streptomycin

o Carboxymethylcellulose (CMC) or Agarose

o Crystal Violet solution

Procedure:

o Seed HFF cells in 24-well plates and grow to confluence.

o Prepare serial dilutions of the diazaspiro compounds in DMEM.

« Infect the confluent HFF monolayers with a known titer of HCMV for 90 minutes at 37°C.[5]
 After the adsorption period, remove the virus inoculum and wash the cells.

o Overlay the cells with DMEM containing 2% FBS, antibiotics, and the various concentrations
of the diazaspiro compound. An overlay of 0.4% agarose or another semi-solid medium is
used to restrict virus spread to adjacent cells.[5]

 Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plagues are visible
in the control wells.[5]

o Fix the cells with 10% formalin and stain with 0.8% crystal violet.[5]

e Count the number of plaques in each well. The EC50 value is calculated as the compound
concentration that reduces the number of plaques by 50% compared to the untreated virus
control.

This colorimetric assay measures the metabolic activity of living cells to determine the inhibitory
effect of a compound on HIV-induced cell death.[2]
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Materials:

Human T-lymphocyte cell lines (e.g., CEM-SS, MT-2, MT-4)

HIV-1 strains

Diazaspiro compounds

RPMI 1640 medium

Fetal bovine serum (FBS)

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

Phenazine methosulfate (PMS)

Procedure:

Seed the target cells in a 96-well plate.

Add serial dilutions of the diazaspiro compounds to the wells.

Infect the cells with a specific strain of HIV-1.

Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.[2]

After incubation, add the XTT solution, containing PMS, to each well.

Incubate for a further 4-6 hours to allow for the development of the formazan dye.

Measure the absorbance at 450 nm using a spectrophotometer. The IC50 value is the
concentration of the compound that inhibits HIV replication by 50%.[2]

This assay is used to determine the concentration of the compound that is toxic to the host

cells.

Materials:

Host cell line (e.g., HFF, MDCK, Hela)

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5406667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5406667/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Diazaspiro compounds

e Cell culture medium

o MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) reagent

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Add serial dilutions of the diazaspiro compounds to the wells.

Incubate for the same duration as the antiviral assay.

Add the MTS reagent to each well and incubate for 1-4 hours.

Measure the absorbance at 490 nm. The CC50 value is the concentration of the compound
that reduces cell viability by 50%.

Mechanisms of Action and Signaling Pathways

Certain diazadispiroalkane derivatives prevent the entry of various viruses, including
herpesviruses and HIV, into host cells.[1][2] These compounds are positively charged and are
thought to interact electrostatically with the negatively charged heparan sulfate chains of
proteoglycans on the cell surface. This binding blocks the initial attachment of viral
glycoproteins to the cell, a crucial first step in the infection process.[1][6]
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Caption: Mechanism of viral entry inhibition by diazaspiro compounds.

A novel antiviral strategy involves targeting host-cell factors that are essential for viral
replication. Azaspiro dihydrotriazine derivatives have been shown to inhibit the human
dihydrofolate reductase (hDHFR) enzyme.[3][4] DHFR is crucial for the synthesis of
nucleotides, which are required for the replication of both the host cell and invading viruses. By
inhibiting hDHFR, these compounds deplete the nucleotide pool available for viral genome
synthesis, thereby inhibiting viral replication. This approach has the potential for broad-
spectrum activity and a higher barrier to the development of viral resistance.[3]
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Caption: Inhibition of viral replication via host DHFR enzyme.

This guide will be expanded in subsequent sections to cover the anticancer, antifungal, and
neuroprotective applications of diazaspiro compounds, following the same in-depth format of
data presentation, experimental protocols, and mechanistic visualizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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